molecular formula C15H10ClN3OS B5302021 4-chloro-N-[3-(1,2,3-thiadiazol-4-yl)phenyl]benzamide

4-chloro-N-[3-(1,2,3-thiadiazol-4-yl)phenyl]benzamide

Cat. No. B5302021
M. Wt: 315.8 g/mol
InChI Key: OKTVEHKPYXCHTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-[3-(1,2,3-thiadiazol-4-yl)phenyl]benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as TAK-659 and has been found to have a range of effects on biochemical and physiological processes. The purpose of

Mechanism of Action

The mechanism of action of 4-chloro-N-[3-(1,2,3-thiadiazol-4-yl)phenyl]benzamide involves the inhibition of BTK and ITK kinases. BTK is a key enzyme involved in B-cell receptor signaling, while ITK is involved in T-cell receptor signaling. Inhibition of these kinases can lead to decreased activation of downstream signaling pathways, ultimately resulting in the suppression of cancer cell growth, inflammation, and immune responses.
Biochemical and physiological effects:
Studies have shown that 4-chloro-N-[3-(1,2,3-thiadiazol-4-yl)phenyl]benzamide has a range of biochemical and physiological effects. In cancer cells, this compound has been found to induce apoptosis (programmed cell death) and inhibit cell proliferation. In immune cells, it has been shown to suppress cytokine production and T-cell activation. In addition, this compound has been found to have anti-inflammatory effects in animal models of rheumatoid arthritis and colitis.

Advantages and Limitations for Lab Experiments

One advantage of using 4-chloro-N-[3-(1,2,3-thiadiazol-4-yl)phenyl]benzamide in lab experiments is its potency and specificity for BTK and ITK kinases. This allows for more targeted inhibition of these kinases compared to other compounds that may have broader effects on multiple kinases. However, one limitation of using this compound is its relatively short half-life, which may require frequent dosing in animal experiments.

Future Directions

There are several potential future directions for research on 4-chloro-N-[3-(1,2,3-thiadiazol-4-yl)phenyl]benzamide. One area of interest is the development of more potent and selective BTK and ITK inhibitors based on the structure of this compound. Another potential direction is the investigation of the effects of this compound on other kinases and signaling pathways. Finally, there is potential for the clinical development of this compound as a therapeutic agent for cancer and autoimmune diseases.

Synthesis Methods

The synthesis of 4-chloro-N-[3-(1,2,3-thiadiazol-4-yl)phenyl]benzamide involves the reaction of 4-chlorobenzoic acid with 3-(1,2,3-thiadiazol-4-yl)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

4-chloro-N-[3-(1,2,3-thiadiazol-4-yl)phenyl]benzamide has been studied for its potential applications in a range of scientific research fields, including cancer research, immunology, and inflammation. This compound has been found to have potent inhibitory effects on certain kinases involved in these processes, such as Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK).

properties

IUPAC Name

4-chloro-N-[3-(thiadiazol-4-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3OS/c16-12-6-4-10(5-7-12)15(20)17-13-3-1-2-11(8-13)14-9-21-19-18-14/h1-9H,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKTVEHKPYXCHTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)Cl)C3=CSN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-[3-(1,2,3-thiadiazol-4-yl)phenyl]benzamide

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